Methyl 2,2,2-trifluoroethyl carbonate

Vue d'ensemble

Description

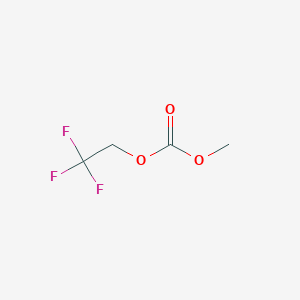

Methyl 2,2,2-trifluoroethyl carbonate is a fluorinated organic compound with the molecular formula C4H5F3O3. It is known for its high thermal and electrochemical stability, making it a valuable additive in various applications, particularly in the field of lithium-ion batteries .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 2,2,2-trifluoroethyl carbonate can be synthesized through the reaction of methyl chloroformate with 2,2,2-trifluoroethanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

Analyse Des Réactions Chimiques

Thermal and Electrochemical Decomposition

In lithium-ion batteries, FEMC decomposes during cycling to form a fluorine-rich solid-electrolyte interphase (SEI) on graphite anodes . X-ray photoelectron spectroscopy (XPS) reveals the SEI composition after 50 cycles:

| Element | Atomic % | Primary Species |

|---|---|---|

| Li | 45–55% | LiF, Li₂CO₃ |

| F | 25% | LiF, LiPF₆ decomposition products |

| C | 12–18% | Organic polymers |

| O | 8–10% | Li₂O, LiOH |

| P | 2–4% | LiPFₓOᵧ |

The SEI’s inorganic-dominated structure (72% LiF) enhances stability but increases interfacial resistance compared to conventional electrolytes .

Pyrolysis and Oxidation

Ab initio calculations and microflow reactor experiments on structurally similar bis(trifluoroethyl) carbonate (BtFEC) suggest FEMC decomposes via:

-

Homolytic C–O bond cleavage :

-

Radical recombination :

This pathway dominates under oxidative conditions (1000–1300 K) .

Solvolysis Kinetics

Methyl chloroformate (a precursor to FEMC) undergoes solvolysis via an addition-elimination mechanism, as described by the Grunwald-Winstein equation :

Here,

and

represent solvent ionizing power and nucleophilicity, respectively. FEMC’s trifluoroethyl group likely reduces reactivity compared to non-fluorinated analogs due to electron-withdrawing effects.

Stability in Electrolyte Systems

FEMC’s non-flammability arises from:

-

Fluorine radical scavenging :

-

Reduced adiabatic flame temperature : Addition of 0.5% FEMC decreases flame speed by 40% in hydrocarbon mixtures .

Comparative Reactivity

FEMC exhibits distinct decomposition behavior compared to non-fluorinated carbonates:

| Property | FEMC | Ethyl Methyl Carbonate (EMC) |

|---|---|---|

| Primary decomposition | CF₃CHO, CF₃CH₂O pathways | Ethanol-mediated CO formation |

| SEI fluorine content | 25% F | <5% F |

| Thermal stability | Stable to 120°C | Decomposes at 80°C |

| Laminar flame speed | 12 cm/s (ϕ = 1.0) | 20 cm/s (ϕ = 1.0) |

Applications De Recherche Scientifique

Methyl 2,2,2-trifluoroethyl carbonate has several scientific research applications, including:

Lithium-Ion Batteries: It is used as an electrolyte additive to improve the performance and stability of lithium-ion batteries. .

Solvent in Chromatography: Due to its low boiling point and high vapor pressure, it is used as a solvent in chromatographic and distillation processes.

Chemical Synthesis: It serves as a reagent in the synthesis of various compounds, particularly those requiring fluorinated intermediates.

Mécanisme D'action

In lithium-ion batteries, methyl 2,2,2-trifluoroethyl carbonate acts as an electrolyte additive that helps form a stable solid electrolyte interphase (SEI) on the graphite anode. This SEI layer is electrically insulating and ionically conductive, preventing continuous decomposition of the electrolyte while allowing the passage of lithium ions. This results in enhanced discharge capacity and cycling stability .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl Methyl Carbonate: Another carbonate-based solvent used in lithium-ion batteries, but with lower thermal stability compared to methyl 2,2,2-trifluoroethyl carbonate.

Fluoroethylene Carbonate: A cyclic carbonate with high solvating power for lithium ions, often used in combination with this compound for improved battery performance.

Uniqueness

This compound stands out due to its high thermal and electrochemical stability, making it particularly valuable in applications requiring robust performance under extreme conditions. Its ability to form a stable SEI layer in lithium-ion batteries further enhances its utility in this field .

Activité Biologique

Methyl 2,2,2-trifluoroethyl carbonate (FEMC), with the CAS number 156783-95-8, is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This article delves into its biological activity, particularly focusing on its role as a solvent in lithium-ion batteries and its implications for safety and environmental impact.

This compound has the following chemical characteristics:

- Molecular Formula : C₄H₅F₃O₃

- Molecular Weight : 158.08 g/mol

- Boiling Point : Approximately 57-59 °C at 120 mmHg

- Solubility : Highly soluble in water (4.13 mg/ml) .

The compound is classified as a carbonic acid ester and is noted for its non-flammable nature, making it suitable for applications where flammability is a concern .

Electrochemical Stability in Lithium-Ion Batteries

FEMC has been studied extensively for its use as an electrolyte solvent in lithium-ion batteries. Recent research highlights its effectiveness when used with pre-passivated electrodes, which enhances electrochemical stability against common electrode materials such as graphite .

- Case Study : In a study published in Energy Advances, FEMC was utilized as an electrolyte in NMC622–graphite lithium-ion cells. The results indicated that while the capacity was approximately 10% lower than traditional electrolytes, the long-term cycling stability remained unaffected. The pre-passivation of electrodes was crucial in mitigating side reactions that typically occur with unpassivated electrodes .

Toxicological Assessments

Despite its promising applications, the biological safety of FEMC must be considered. Toxicological assessments are essential to understand its potential impacts on human health and the environment.

- Acute Toxicity : Preliminary studies suggest that FEMC does not exhibit significant acute toxicity; however, comprehensive toxicological data remains limited.

- Cholinesterase Activity : In related studies involving other carbonate esters, there have been observations of inhibited brain cholinesterase activity in wildlife exposed to similar compounds. This raises concerns about potential neurotoxic effects that could be relevant for FEMC .

Summary of Key Studies

Propriétés

IUPAC Name |

methyl 2,2,2-trifluoroethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O3/c1-9-3(8)10-2-4(5,6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPVMEKUJUKTBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590869 | |

| Record name | Methyl 2,2,2-trifluoroethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156783-95-8 | |

| Record name | Methyl 2,2,2-trifluoroethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,2,2-trifluoroethyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.